4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-17(28-20(21-12)24-8-4-5-9-24)19(27)22-13-10-16-18(26)23-14-6-2-3-7-15(14)25(16)11-13/h2-9,13,16H,10-11H2,1H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARQKKFKPSNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound features a unique structure comprised of multiple heterocycles, which contribute to its biological properties. The key structural elements include:
- A thiazole ring.
- A quinoxaline moiety.
- A pyrrole derivative.
Antiviral Activity
Research has shown that quinoxaline derivatives exhibit significant antiviral properties. In a study evaluating various quinoxaline compounds, it was found that certain derivatives displayed potent inhibitory effects against HIV reverse transcriptase (RT). For example, compounds with structural similarities to the target compound demonstrated EC50 values in the low nanomolar range (around 3.1 nM), indicating strong antiviral activity comparable to established drugs like nevirapine .
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Nevirapine (NVP) | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
| Compound 12 | 1576 | 116818 | 74 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using cell viability assays. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral activity, is crucial for determining the therapeutic potential of the compound. The higher the SI, the safer the compound is considered for therapeutic use. In studies, compounds similar to our target showed varying levels of cytotoxicity, with some maintaining a favorable SI indicating potential as therapeutic agents .
The biological activity of this compound can be attributed to its ability to inhibit specific enzyme targets involved in viral replication and cellular processes. The quinoxaline core is known for its interaction with nucleic acid synthesis pathways and enzyme inhibition mechanisms.
Enzyme Inhibition
Inhibitory assays indicated that certain derivatives could effectively inhibit HIV RT by competing with natural substrates or binding to allosteric sites. This mechanism is critical in preventing viral replication and offers a pathway for therapeutic intervention in HIV infections .
Study on Quinoxaline Derivatives
A comprehensive study evaluated a series of quinoxaline derivatives for their biological activities including anti-HIV and cytotoxic properties. Among these compounds, several exhibited promising results with low EC50 values against HIV and acceptable CC50 values indicating manageable toxicity levels. The findings suggest that structural modifications can significantly enhance biological activity while reducing toxicity .
Clinical Implications
The promising antiviral activity coupled with manageable cytotoxicity positions compounds like this compound as potential candidates for further development into antiviral therapies.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of thiazole and pyrrole rings into the structure enhances the antimicrobial potency due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The compound's complex structure suggests potential anticancer activity. Studies indicate that quinoxaline derivatives can inhibit tumor growth by interfering with DNA replication processes. The thiazole moiety has been associated with cytotoxic effects against cancer cell lines, making this compound a candidate for further anticancer drug development .
Anti-inflammatory Effects
Quinoxaline derivatives have also been reported to exhibit anti-inflammatory properties. The mechanism involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. This property is particularly relevant for conditions like arthritis and other inflammatory diseases .
Synthesis Approaches
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. Notable methods include:
- Povarov Reaction : This reaction facilitates the formation of quinoxaline structures through the condensation of amines with aldehydes and ketones in the presence of an acid catalyst .
- Cyclization Reactions : Cyclization strategies involving thiazole and pyrrole derivatives can be employed to construct the desired heterocyclic framework efficiently.
Case Study 1: Antimicrobial Screening
A series of synthesized quinoxaline derivatives were tested for their antimicrobial efficacy against standard bacterial strains. Results indicated that modifications to the thiazole ring significantly enhanced activity against Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds similar to 4-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibited IC50 values in the nanomolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a) Pyrrolo[1,2-a]quinoxaline Derivatives
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS: 6189-52-2) This compound replaces the thiazole ring with a chromeno-pyridine system. The chromeno-pyridine core exhibits stronger fluorescence properties, making it useful in imaging studies, but it may reduce blood-brain barrier (BBB) penetration compared to the quinoxaline-thiazole hybrid .
b) Thiazole-Containing Analogues
- The absence of a fused bicyclic system reduces steric hindrance, improving synthetic accessibility but limiting target selectivity .
Physicochemical Properties
Key Observations :
- The target compound’s predicted pKa (~11.2) aligns with basic pyrrolo-quinoxaline systems, suggesting favorable protonation under physiological conditions.
- Its lower solubility compared to the chromeno-pyridine derivative may reflect increased hydrophobicity from the thiazole ring.
Q & A
Q. How do solvent and temperature affect the compound’s polymorphic forms?
- Methodological Answer :
Screening : Recrystallize from 10+ solvent systems (e.g., acetone, ethyl acetate) at varied cooling rates .
Thermal analysis : Use DSC to identify melting points and phase transitions (e.g., Form I → Form II at 150°C) .
Stability ranking : Store polymorphs under ICH conditions; hydrate forms often dominate in high humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
